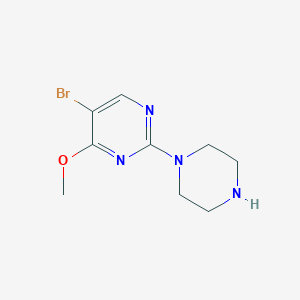

5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine" is a pyrimidine derivative that is of interest due to its potential biological activities. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and is an important base in the structure of several nucleotides, which are the building blocks of nucleic acids. Substitutions on the pyrimidine ring can significantly alter the compound's biological activity and its interaction with various biological targets .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods, including C5-alkylation or cyclization to introduce different substituents at the 5-position of the pyrimidine ring. For instance, the synthesis of 2,4-diamino-6-hydroxypyrimidines with different substituents at the 5-position has been reported, which involves alkylation with diisopropoxyphosphoryl methoxyethyl tosylate, followed by separation of regioisomers and conversion to free phosphonic acids . Another approach involves the use of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one as a precursor for the synthesis of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles, demonstrating the versatility of brominated pyrimidine compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques. For example, the structure of 5-bromo-2-hydroxy pyrimidine was studied using FT-IR, FT-RAMAN, NMR, and UV-Vis spectroscopy. Computational methods such as density functional theory (DFT) were employed to calculate molecular geometry, vibrational wavenumbers, and electronic properties. The HOMO-LUMO gap and NMR chemical shifts were also determined to understand the electronic characteristics of the molecule .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, including nucleophilic substitutions, cycloadditions, and cyclocondensations. For instance, the reaction of 2,4-diamino-6-hydroxypyrimidine with elemental bromine or other halogenating agents can yield 5-halogen-substituted derivatives. These reactions are crucial for introducing functional groups that can modulate the biological activity of the compounds . Additionally, derivatization reactions, such as those with 4-bromomethyl-7-methoxycoumarin, have been studied to enhance the detection of pyrimidine compounds in biological samples using chromatographic methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as stability, solubility, and detection limits, are important for their practical applications. Derivatives like those labeled with 4-bromomethyl-7-methoxycoumarin have been shown to be stable for several weeks, with detection limits in the picogram range for various pyrimidine nucleobases and nucleosides. These properties are essential for developing sensitive and selective analytical methods for these compounds in complex biological matrices like serum . Furthermore, the non-linear optical properties, molecular electrostatic potential, and Fukui function analysis of pyrimidine derivatives provide insights into their reactivity and interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

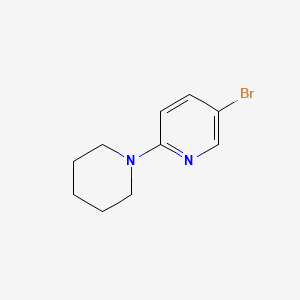

Role in Antidepressant Drug Development

Studies indicate that compounds with functional groups such as piperazine, piperidine, and pyrimidine, including structures similar to 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine, have significant implications in the development of antidepressants. These compounds interact with the 5-HT1A receptor, a critical protein in the brain's serotonin system, modulating the release of serotonin and other neurotransmitters involved in depression and the response to antidepressants (Wang et al., 2019).

DNA Interaction and Cellular Studies

Derivatives of this compound have been studied for their ability to bind to DNA, particularly focusing on minor groove binders like Hoechst 33258, which shares structural similarities with 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine. These studies shed light on their potential uses in cell biology, chromosome analysis, and as radioprotectors or topoisomerase inhibitors, highlighting the versatility of such compounds in research and therapeutic applications (Issar & Kakkar, 2013).

Development of Anti-Diabetic Drugs

Research into DPP IV inhibitors, which are essential for the treatment of type 2 diabetes mellitus, has identified that compounds featuring piperazine, pyridine, and pyrimidine groups, similar to 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine, are potent antidiabetic drugs. These inhibitors work by preventing the degradation of incretin molecules, thereby promoting insulin secretion and offering a strategic target for diabetes management (Mendieta, Tarragó, & Giralt, 2011).

Advancements in Cancer Research

The compound's structural features are instrumental in the synthesis of fluorinated pyrimidines, such as 5-Fluorouracil, used widely in cancer treatment. The incorporation of similar structures facilitates the study of drug metabolism, biodistribution, and the development of new therapeutic strategies, including the design of RNA and DNA analogs for cancer research (Gmeiner, 2020).

Contribution to Synthetic Chemistry

The structural versatility of 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine also extends to synthetic chemistry, where it is used to develop novel compounds with potential therapeutic applications. Its role in the synthesis of diverse medicinal and pharmaceutical compounds highlights the importance of such structures in advancing drug discovery and development (Parmar, Vala, & Patel, 2023).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit butyrylcholinesterase (buche) .

Mode of Action

Based on the inhibition of buche by similar compounds , it can be hypothesized that this compound may interact with its targets, leading to changes in their function.

Result of Action

Similar compounds have shown inhibitory activities against buche , suggesting potential therapeutic applications.

Eigenschaften

IUPAC Name |

5-bromo-4-methoxy-2-piperazin-1-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN4O/c1-15-8-7(10)6-12-9(13-8)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWAONNULVXFHMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1Br)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585981 |

Source

|

| Record name | 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine | |

CAS RN |

885267-38-9 |

Source

|

| Record name | 5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)